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molecular formula C6H3F2NO3 B1304727 4,5-Difluoro-2-nitrophenol CAS No. 55346-97-9

4,5-Difluoro-2-nitrophenol

Cat. No. B1304727
M. Wt: 175.09 g/mol
InChI Key: KZODZOGGCQZLNF-UHFFFAOYSA-N
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Patent
US08084448B2

Procedure details

To a solution of 3,4-difluorophenol (1.56 g, 7.69 mmol) in dichloromethane (10 mL) under a blanket of nitrogen is added ammonium nickel sulfate (2.0 g, 5.07 mmol), with vigorous stirring, followed by the addition of nitric acid (69%, 0.770 mL, 7.69 mmol). The resulting heterogeneous mixture is then stirred at RT for 5-10 min; at this point a bright orange solution was observed along with a mild exothermic gaseous emission. (LC/MS indicated the formation of one single product.) Anhydrous magnesium sulfate (˜1 g) is then added to the reaction mixture, which is stirred and filtered to afford an orange solution. Removal of dichloromethane under reduced pressure affords an orange solid residue. (low melting solid, sublimed upon storage) 1H NMR (400 MHz, δ, CDCl3): 10.61 (s, 1H), 8.01 (m, 1H), 7.00 (m, 1H).
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].[N+:10]([O-])([OH:12])=[O:11].S([O-])([O-])(=O)=O.[Mg+2]>ClCCl.S([O-])([O-])(=O)=O.[Ni+].[NH4+]>[F:8][C:7]1[C:2]([F:1])=[CH:3][C:4]([OH:9])=[C:5]([N+:10]([O-:12])=[O:11])[CH:6]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
1.56 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
2 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ni+].[NH4+]
Step Two
Name
Quantity
0.77 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting heterogeneous mixture is then stirred at RT for 5-10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
is stirred
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to afford an orange solution
CUSTOM
Type
CUSTOM
Details
Removal of dichloromethane under reduced pressure
CUSTOM
Type
CUSTOM
Details
affords an orange solid residue

Outcomes

Product
Details
Reaction Time
7.5 (± 2.5) min
Name
Type
Smiles
FC1=CC(=C(C=C1F)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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